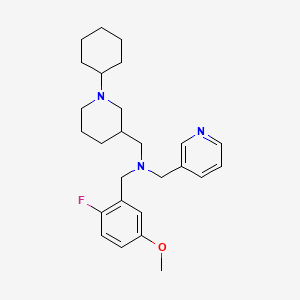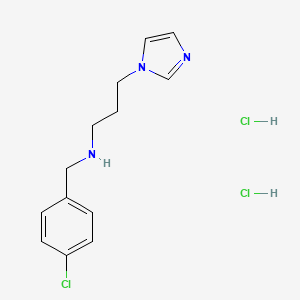![molecular formula C23H32N2O3 B6086471 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6086471.png)
2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as HEPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HEPP is a synthetic compound that belongs to the family of piperazine derivatives.
Mécanisme D'action
2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer growth. 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol also activates certain signaling pathways that induce apoptosis in cancer cells. Additionally, 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to protect against oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the development of a wide range of diseases. 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has a number of advantages for use in scientific research. It is a synthetic compound that can be easily synthesized in high purity, making it suitable for use in a wide range of experiments. 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has also been extensively studied for its potential therapeutic applications, providing a strong foundation for further research. However, there are also some limitations to the use of 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different cell types and in different disease models.
Orientations Futures
There are a number of future directions for research on 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is the development of 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol-based therapies for cancer treatment. Further research is needed to determine the optimal dosage and treatment regimen for 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol in cancer patients. Additionally, more research is needed to understand the mechanism of action of 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol and its effects on different cell types and in different disease models. 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol may also have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility. Overall, 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol is a promising compound with significant potential for therapeutic applications, and further research is needed to fully understand its effects and potential uses.
Méthodes De Synthèse
2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol is synthesized through a multi-step process involving the reaction of 4-(2-hydroxyethoxy)benzaldehyde with 1-(2-methylbenzyl)piperazine in the presence of a reducing agent. The resulting intermediate is then treated with sodium borohydride to yield the final product, 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol. The synthesis of 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been optimized to yield a high purity product, making it suitable for use in scientific research.
Applications De Recherche Scientifique
2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[4-[[4-(2-hydroxyethoxy)phenyl]methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-19-4-2-3-5-21(19)17-25-12-11-24(18-22(25)10-13-26)16-20-6-8-23(9-7-20)28-15-14-27/h2-9,22,26-27H,10-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLDXCVZMWMXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC=C(C=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[4-(2-Hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-methyl-4-phenylpiperazine](/img/structure/B6086395.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diethylacetamide](/img/structure/B6086398.png)
![N-benzyl-3-{1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B6086399.png)

![5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B6086415.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6086416.png)

![2-(1-benzofuran-2-ylmethyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086425.png)
![N-(4-methylphenyl)-4-oxo-4-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)butanamide](/img/structure/B6086428.png)
![2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B6086437.png)
![6-({4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-1,3-oxazol-2-yl}methoxy)quinoline](/img/structure/B6086441.png)
![3-{5-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate](/img/structure/B6086458.png)
![1-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6086463.png)
![N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B6086477.png)